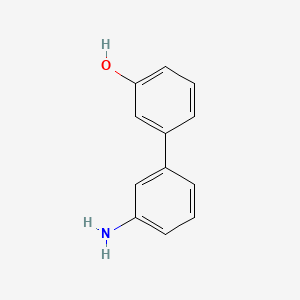

3-(3-Aminophenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

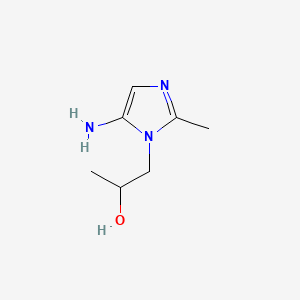

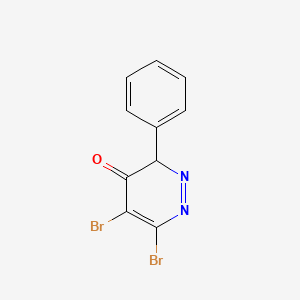

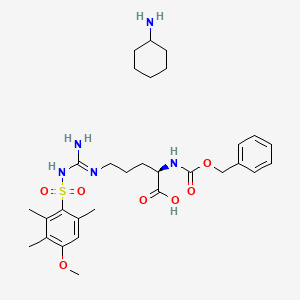

“3-(3-Aminophenyl)phenol” is an organic compound with the molecular formula C12H11NO . It is an aromatic amine and a phenol . It is also known as m-Aminophenol .

Synthesis Analysis

The synthesis of “3-(3-Aminophenyl)phenol” can be achieved through the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . This reaction is catalyzed by a Brönsted acidic ionic liquid .

Molecular Structure Analysis

The molecular structure of “3-(3-Aminophenyl)phenol” consists of a benzene ring bonded to a hydroxyl group and an amine group . The structure can be characterized using different spectroscopic techniques .

Chemical Reactions Analysis

Phenols, including “3-(3-Aminophenyl)phenol”, are highly reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield quinones . The reactivity of phenols is mainly due to the presence of the hydroxyl group .

Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons with equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenols in water is generally decided by the hydroxyl group .

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

One study focused on the formation and characterization of thin phenolic amine-functional electropolymers on a mild steel substrate. The study aimed to optimize conditions for electro-oxidizing 3-aminophenol to form a continuous thin polymer that could act as a surface pre-treatment on mild steel substrates. This process aimed to increase the surface reactivity and adhesion of organic coatings applied to it. Initial observations indicated that the film formed was continuous and approximately 3 μm in thickness, with potential for increased surface reactivity due to the presence of nitrogen in the free amine state or hydrogen-bonded amine, alongside the carbon in a C-O-C polyoxide state (Harun, Lyon, & Marsh, 2005).

Synthetic Chemistry and Catalysis

Another area of research involves the practical, wastewater-free synthesis of m-aminophenol (a derivative of 3-(3-Aminophenyl)phenol) and 3-(dibutylamino)phenol. These compounds are important organic chemical and pharmaceutical intermediates widely used in the pesticide, medicinal, printing, and dyeing industries. The study presented a novel synthesis route that avoids the generation of large quantities of waste acid, alkali, and iron mud, typical of traditional processes. This method represents a significant advancement in the sustainable production of m-aminophenol and its derivatives (Mao et al., 2020).

Biological Evaluation and DNA Interaction Studies

Research on 4-aminophenol derivatives, which are structurally similar to 3-(3-Aminophenyl)phenol, demonstrated broad-spectrum antimicrobial and antidiabetic activities. These compounds were synthesized and characterized, showing significant inhibition of amylase and glucosidase in a concentration-dependent manner. Furthermore, DNA interaction studies suggested the potential of these synthetic compounds as anticancer agents, highlighting the role of synthetic chemistry in developing novel therapeutic agents (Rafique et al., 2022).

Pharmacological Review of Phenolic Compounds

A pharmacological review of Chlorogenic Acid (CGA), a phenolic acid similar to 3-(3-Aminophenyl)phenol, detailed its various biological and therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other activities. This review underscores the significant potential of phenolic compounds in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity, further supporting the importance of research into phenolic structures like 3-(3-Aminophenyl)phenol (Naveed et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Phenols, including “3-(3-Aminophenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of phenols and exploring their potential applications in various industries .

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTXLAFWQOHRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654207 |

Source

|

| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)phenol | |

CAS RN |

779341-19-4 |

Source

|

| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)